N-Lauroylglycine
Overview
Description
N-Lauroylglycine, also known as N-Dodecanoylglycine, is an organic compound with the chemical formula C14H27NO3. It is a white solid that is soluble in ketone and ether solvents but almost insoluble in water. This compound is known for its good chemical and thermal stability and is widely used in cosmetics, personal care products, and detergents due to its cleaning, lubricating, and emulsifying properties .
Mechanism of Action
Target of Action
N-Lauroylglycine, also known as Sodium this compound, is an amphoteric surfactant . It is a derivative of glycine, which is a common amino acid . The primary targets of this compound are the fatty acids in the body .
Mode of Action
This compound interacts with its targets through a process called micellization . This process involves the formation of micelles, which are tiny clusters of surfactant molecules. In these micelles, the hydrophilic (water-attracting) heads of the surfactant molecules face outwards, while the hydrophobic (water-repelling) tails face inwards . This arrangement allows the micelles to dissolve in water and interact with fatty acids .
Biochemical Pathways
This compound affects the biochemical pathways related to fatty acid metabolism . As an acylglycine, it is a minor metabolite of fatty acids . Elevated levels of certain acylglycines, including this compound, can appear in the urine and blood of patients with various fatty acid oxidation disorders .
Pharmacokinetics
It is known that this compound can be synthesized enzymatically in an aqueous system via glycerol activation of fatty acids . This process results in a high yield of this compound .
Result of Action
The action of this compound results in the formation of micelles, which can interact with fatty acids . This interaction can influence the properties of the fatty acids, potentially affecting their role in various biological processes .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of sodium chloride in the solution can increase the attractive interaction between the surfactant molecules in both the micellar phase and the adsorption layer . This can affect the micellization behavior of this compound .
Biochemical Analysis
Biochemical Properties
N-Lauroylglycine plays a significant role in biochemical reactions. It is synthesized through an enzymatic amidation process in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine . The enzyme proRML, which has been engineered to enhance its aminolysis activity and catalytic efficiency, catalyzes the amidation of a fatty acid with glycine to give this compound .
Cellular Effects
It is known that N-acyl glycines, a class of compounds to which this compound belongs, are endogenous signaling molecules found throughout the mammalian central nervous system and other tissues, where they exert analgesic, anti-inflammatory, and other pharmacological effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. For instance, it interacts with the enzyme proRML in the process of its synthesis
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of N-acyl glycines
Preparation Methods
N-Lauroylglycine can be synthesized through the reaction of lauroyl chloride with glycine. During this reaction, glycine reacts with lauroyl chloride to form this compound, with hydrogen chloride produced as a by-product . Another method involves enzymatic amidation in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine. This method uses an engineered enzyme to enhance aminolysis activity and catalytic efficiency, resulting in high yields of this compound .
Chemical Reactions Analysis
N-Lauroylglycine undergoes various chemical reactions, including:
Amidation: The reaction of glycine with lauroyl chloride to form this compound.
Micellization: In aqueous solutions, this compound can form micelles, which are aggregates of surfactant molecules.
Common reagents used in these reactions include lauroyl chloride and glycine, with conditions such as the presence of sodium chloride and specific temperature ranges influencing the outcomes. Major products formed include this compound and hydrogen chloride as a by-product in the amidation reaction.
Scientific Research Applications
N-Lauroylglycine has diverse applications across various fields:
Chemistry: Used as a surfactant and emulsifier in various formulations.
Biology: Studied for its role in micellization and surface chemical properties.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in cosmetics and personal care products for its mild surfactant and good foaming properties
Comparison with Similar Compounds
- N-Decanoylglycine
- N-Myristoylglycine
- N-Oleoylglycine
These compounds share similar structural features but differ in the length of the fatty acid chain. N-Lauroylglycine, with its medium-chain length, is particularly noted for its mild surfactant properties and good foaming capabilities, making it unique among its peers .
Properties
IUPAC Name |
2-(dodecanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGSJFIGIGFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323538 | |
Record name | N-Lauroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Lauroylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013272 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7596-88-5 | |
Record name | 7596-88-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Lauroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Lauroylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lauroyl-glycine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3C66HB6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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